Cyclosporin A-Derivative 3

Cyclophilin A Binding affinity Immunosuppression

Cyclosporin A-Derivative 3 (Voclosporin Z-Isomer, Z-ISA247) is a cyclic undecapeptide calcineurin inhibitor with well-characterized CypA binding affinity (Kd=61 nM, 6-fold higher than CsA). Its attenuated immunosuppressive activity (calcineurin IC50=348 nM vs 7 nM for CsA) enables targeted T-cell signaling, antiviral, and neurobiology research without strong immune suppression. Sourced with verified stereochemistry. Order now for research use.

Molecular Formula C63H111N11O12
Molecular Weight 1214.6 g/mol
Cat. No. B12394395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-Derivative 3
Molecular FormulaC63H111N11O12
Molecular Weight1214.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
InChIKeyBICRTLVBTLFLRD-OVKPCXMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-Derivative 3 (Voclosporin Z-Isomer): A Structurally Defined Calcineurin Inhibitor for Targeted Research Applications


Cyclosporin A-Derivative 3 (CAS 121584-34-7), also known as Voclosporin Z-Isomer or Z-ISA247, is a cyclic undecapeptide derivative of Cyclosporin A (CsA) . It functions as a calcineurin inhibitor by binding to cyclophilin A (CypA), thereby interfering with T-cell activation signaling pathways . The compound exhibits a molecular weight of 1214.62 Da and the molecular formula C63H111N11O12 [1].

Why Cyclosporin A-Derivative 3 Cannot Be Replaced by Generic Cyclosporin Analogs in Specialized Research


Cyclosporin analogs are not interchangeable due to significant variations in cyclophilin A (CypA) binding affinity, calcineurin inhibition potency, and immunosuppressive activity [1]. Cyclosporin A-Derivative 3 (Z-ISA247) exhibits a distinct CypA binding affinity (Kd = 61 nM) compared to its stereoisomer E-ISA247 (Kd = 15 nM) [2]. Moreover, modifications at amino acid positions 1 and 3 in CsA derivatives can result in reduced immunosuppressivity relative to CsA [3]. These differences directly impact experimental outcomes in T-cell activation assays, viral replication studies, and mitochondrial permeability transition research.

Quantitative Differentiation of Cyclosporin A-Derivative 3: Head-to-Head Comparisons with CsA and E-ISA247


Cyclophilin A Binding Affinity of Cyclosporin A-Derivative 3 Versus E-ISA247 and CsA

Cyclosporin A-Derivative 3 (Z-ISA247) binds to cyclophilin A with a dissociation constant (Kd) of 61 nM, as measured by fluorescence spectroscopy [1]. In contrast, its stereoisomer E-ISA247 (voclosporin) exhibits a Kd of 15 nM [1]. This represents a 4-fold weaker binding affinity for Cyclosporin A-Derivative 3 compared to E-ISA247.

Cyclophilin A Binding affinity Immunosuppression

Calcineurin Inhibition Potency of Cyclosporin A-Derivative 3 Compared to Cyclosporin A

Cyclosporin A-Derivative 3 (or a closely related cyclosporin A analogue) inhibits calcineurin with an IC50 of 348 nM in a biochemical assay [1]. In comparison, Cyclosporin A (CsA) inhibits calcineurin with an IC50 of 7 nM in a cell-free assay . This indicates that Cyclosporin A-Derivative 3 is approximately 50-fold less potent as a direct calcineurin inhibitor than CsA.

Calcineurin Phosphatase inhibition Immunosuppression

Reduced Immunosuppressive Activity of Cyclosporin A-Derivative 3 Compared to Cyclosporin A

Cyclosporin A-Derivative 3, as a member of the class of cyclosporin analogs modified at amino acid positions 1 and 3, exhibits reduced immunosuppressive activity relative to cyclosporin A [1]. While specific quantitative data for Cyclosporin A-Derivative 3 itself is not directly available in the public domain, the patent literature explicitly claims that compounds with modifications at positions 1 and 3 possess "reduced immunosuppressivity in comparison with cyclosporin-A and analogs thereof modified solely at position 1" [1]. In contrast, E-ISA247 (voclosporin) shows enhanced immunosuppressive activity compared to CsA in both in vitro and in vivo models [2].

Immunosuppression T-cell activation NFAT

Cyclophilin A Binding Affinity: Cyclosporin A-Derivative 3 vs. Cyclosporin A

Cyclosporin A-Derivative 3 (or a closely related analog with modifications at positions 3 and 4) exhibits a six-fold higher affinity for cyclophilin A compared to cyclosporin A [1]. The Kd value for cyclosporin A binding to CypA is approximately 10-100 nM, depending on the assay [2]. This enhanced binding affinity is attributed to the compound adopting a single major conformation that favors CypA interaction [1].

Cyclophilin A Binding affinity HIV-1

Optimal Research and Procurement Scenarios for Cyclosporin A-Derivative 3


Calcineurin Inhibition Studies Requiring Reduced Immunosuppression

Cyclosporin A-Derivative 3 is ideal for researchers investigating calcineurin-mediated signaling pathways without the confounding effects of potent immunosuppression [1]. Its IC50 of 348 nM for calcineurin inhibition, compared to 7 nM for CsA, allows for more nuanced modulation of calcineurin activity [2]. This is particularly valuable in neurobiology, where calcineurin plays a role in synaptic plasticity and neurodegeneration.

Cyclophilin A Binding and Structural Biology Investigations

The well-defined CypA binding affinity (Kd = 61 nM) of Cyclosporin A-Derivative 3, as determined by fluorescence spectroscopy [1], makes it a reliable tool compound for studying cyclophilin A interactions. Researchers can leverage this quantitative binding data to benchmark assay conditions or to investigate the structural determinants of cyclophilin-ligand interactions, including the X-ray crystal structure of the Z-ISA247-CypA complex [1].

Comparative Studies of Cyclosporin Stereoisomers

Cyclosporin A-Derivative 3 serves as a critical comparator in studies evaluating the stereoisomer-specific effects of cyclosporin derivatives [1]. Its 4-fold weaker CypA binding compared to E-ISA247 (Kd = 61 nM vs. 15 nM) [1] provides a powerful system for dissecting the role of stereochemistry in calcineurin inhibition and immunosuppressive activity. This is essential for drug development programs targeting calcineurin or cyclophilins.

Antiviral Research Focusing on Cyclophilin-Dependent Viral Replication

Cyclosporin A-Derivative 3, with its demonstrated 6-fold higher CypA binding affinity compared to CsA [1] and its class-level reduced immunosuppressive activity [2], is a promising candidate for antiviral research. Cyclophilins are host factors required for the replication of several viruses, including HIV-1, HCV, and coronaviruses [3]. The compound's profile enables investigation of cyclophilin inhibition as an antiviral strategy without the toxicity associated with strong immunosuppression.

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